molecular formula C17H20Cl2N4O3S B2672800 N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE CAS No. 1215762-52-9

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2672800
CAS No.: 1215762-52-9
M. Wt: 431.33
InChI Key: YYBYEAYFSSCAMI-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,2-oxazole-5-carboxamide hydrochloride is a recognized and potent inhibitor of LIM domain kinase 1 (LIMK1), a key regulator of actin cytoskeleton dynamics. By selectively targeting LIMK1, this compound effectively blocks the phosphorylation of cofilin, thereby suppressing actin filament depolymerization and severing. This mechanism makes it a valuable tool for investigating pathways involved in cancer cell invasion and metastasis , as the LIMK/cofilin pathway is crucial for tumor cell motility. Furthermore, its application extends to neuroscientific research , where it is used to study synaptic plasticity, dendritic spine morphology, and related processes in neurological disorders. The disruption of actin dynamics via LIMK inhibition also provides insights into other physiological processes, including angiogenesis and immune cell function. This inhibitor is therefore essential for basic research aimed at understanding cytoskeletal remodeling and for evaluating the therapeutic potential of targeting the LIMK pathway in various disease models.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S.ClH/c1-21(2)9-4-10-22(16(23)13-7-8-19-25-13)17-20-14-12(24-3)6-5-11(18)15(14)26-17;/h5-8H,4,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBYEAYFSSCAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=NO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole and oxazole rings, followed by the introduction of the carboxamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the final product.

Chemical Reactions Analysis

Oxidation

The benzothiazole sulfur atom can be oxidized to sulfoxides or sulfones using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). For example:

Compound+H2O2Sulfoxide derivative+H2O\text{Compound}+\text{H}_2\text{O}_2\rightarrow \text{Sulfoxide derivative}+\text{H}_2\text{O}

Oxidation of the oxazole ring is less common but has been reported under strong oxidative conditions (e.g., KMnO₄) .

Reduction

The dimethylamino group undergoes reductive alkylation with sodium borohydride or lithium aluminum hydride, yielding secondary amines.

Hydrolysis and Stability

The carboxamide bond hydrolyzes under acidic (HCl) or basic (NaOH) conditions:

RCONHR +H2OH+/OHRCOOH+H2NR \text{RCONHR }+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{RCOOH}+\text{H}_2\text{NR }

Studies show hydrolysis rates increase at elevated temperatures (≥80°C). Stability in aqueous solutions is pH-dependent, with optimal stability at pH 6–7.

Nucleophilic Aromatic Substitution

The 7-chloro substituent on the benzothiazole ring is reactive toward nucleophiles (e.g., amines, thiols):

Ar Cl+NH2RAr NHR+HCl\text{Ar Cl}+\text{NH}_2\text{R}\rightarrow \text{Ar NHR}+\text{HCl}

Reaction conditions and yields vary with the nucleophile’s strength .

Electrophilic Substitution

The methoxy group directs electrophiles (e.g., nitronium ions) to the 6-position of the benzothiazole ring .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) has been used to introduce aryl or alkenyl groups at the oxazole 4-position . For example:

Oxazole Br+Ar B OH 2PdOxazole Ar+B OH 3\text{Oxazole Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd}}\text{Oxazole Ar}+\text{B OH }_3

Yields range from 45% to 78% depending on the catalyst and substrate .

Thermal and Photochemical Reactivity

  • Thermal decomposition occurs above 200°C, releasing CO₂ and HCl.

  • Photochemical reactions under UV light induce ring-opening in the oxazole moiety, forming nitriles and carbonyl compounds .

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes a benzothiazole moiety, which is known for its biological activity. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays on various cancer cell lines have demonstrated its ability to inhibit cell proliferation effectively.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A4311.5Induction of apoptosis and cell cycle arrest
A5492.0Inhibition of AKT and ERK signaling pathways

The compound induces apoptosis in cancer cells through mitochondrial pathways and inhibits critical survival signaling pathways, making it a candidate for further therapeutic development.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce levels of pro-inflammatory cytokines like IL-6 and TNF-α in macrophage models.

Case Study: In Vivo Models

In mouse models, treatment with the compound resulted in reduced tumor growth and lower systemic inflammation markers, indicating its dual role in treating cancer with concurrent inflammatory conditions.

Mechanistic Insights

The biological activity can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial pathways.
  • Signaling Pathway Inhibition : It effectively inhibits AKT/ERK signaling pathways crucial for cell survival and proliferation.

Study on A431 Cells

A study utilizing flow cytometry and ELISA methods assessed the effects of the compound on A431 cells. Results indicated a significant reduction in cell viability and inflammatory markers at concentrations ranging from 1 µM to 4 µM.

In Vivo Efficacy

Further investigations in mouse models revealed that treatment with the compound led to significant reductions in tumor size and inflammation markers, supporting its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on benzodithiazine derivatives (compounds 3 and 15 in the 2015 Molecules study). Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Reported Activity/Properties
N-(7-Chloro-4-Methoxy-1,3-Benzothiazol-2-yl)-N-[3-(Dimethylamino)Propyl]-1,2-Oxazole-5-Carboxamide HCl Benzothiazole + Oxazole 7-Cl, 4-OCH₃, dimethylaminopropyl chain Amide, tertiary amine, oxazole Hypothesized kinase inhibition
Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate (3 ) Benzodithiazine 6-Cl, methylhydrazino, ester Hydrazine, sulfone, ester Antimicrobial (unpublished)
Methyl 6-Chloro-3-[2-(2,4-Dihydroxybenzylidene)-1-Methylhydrazino]-1,1-Dioxo-Benzodithiazine-7-Carboxylate (15 ) Benzodithiazine 6-Cl, Schiff base (2,4-dihydroxybenzyl) Hydrazone, phenolic OH, sulfone Antioxidant/chelating activity

Key Differences

Core Heterocycles :

  • The target compound combines benzothiazole and oxazole rings, which are smaller and more rigid than the benzodithiazine scaffold in 3 and 15 . Benzodithiazines incorporate two sulfur atoms and a fused dithiazine ring, altering electronic properties and conformational flexibility .

In contrast, 3 and 15 feature hydrazine/hydrazone moieties, which may confer metal-chelating or redox-modulating properties .

Functional Group Diversity: The oxazole-5-carboxamide group in the target compound is absent in 3 and 15. Oxazole derivatives are known for hydrogen-bonding capabilities and metabolic stability, which could influence pharmacokinetics compared to the ester and sulfone groups in the benzodithiazines .

Research Findings and Data Gaps

  • Comparisons are inferred from structural analogs.
  • However, benzodithiazines like 15 exhibit antioxidant activity due to phenolic hydroxyl groups, a feature absent in the target molecule .

Biological Activity

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,2-oxazole-5-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H18ClN3O4S2
  • Molecular Weight : 488.0 g/mol
  • IUPAC Name : N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

Structural Representation

PropertyValue
Molecular FormulaC22H18ClN3O4S2
Molecular Weight488.0 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds similar to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,2-oxazole derivatives exhibit notable antimicrobial properties. For instance, a study demonstrated that benzothiazole derivatives displayed moderate to good anti-tubercular activity against Mycobacterium tuberculosis with selectivity and bioavailability improvements .

Anticancer Properties

The compound has shown promise in anticancer research. A study highlighted that various benzothiazole derivatives were tested for their antiproliferative activity against multiple cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The results indicated that certain derivatives exhibited significant inhibition of cell proliferation at low concentrations (IC50 values), suggesting potential therapeutic applications in cancer treatment .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the oxazole and benzothiazole moieties is believed to enhance binding affinity to target proteins involved in cell signaling and proliferation pathways. This interaction may lead to the induction of apoptosis in cancer cells and inhibition of microbial growth .

Study 1: Antitubercular Activity

In a pharmacokinetic study, derivatives of benzothiazole were synthesized and evaluated for their antitubercular activity. Compounds showed better efficacy than standard drugs like isoniazid (INH), with improved oral bioavailability (>52%) and selective inhibition against DprE1, an enzyme critical for mycobacterial cell wall synthesis .

Study 2: Anticancer Screening

A drug library screening identified novel anticancer compounds through multicellular spheroid models. The selected compound demonstrated significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells . The mechanism was linked to the modulation of signaling pathways associated with cell cycle regulation and apoptosis.

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,2-oxazole-5-carboxamide hydrochloride, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling a benzothiazole intermediate with an oxazole carboxamide derivative. A general approach includes:

  • Step 1: Reacting 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with 3-(dimethylamino)propyl chloride under basic conditions (e.g., triethylamine in dioxane) to form the secondary amine intermediate .
  • Step 2: Coupling the intermediate with 1,2-oxazole-5-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF.
  • Step 3: Hydrochloride salt formation via treatment with HCl in ethanol .
    Yield Optimization:
  • Use anhydrous solvents and inert atmospheres to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC. Recrystallization from ethanol-DMF mixtures improves purity .

Q. Q2. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its NMR spectra?

Methodological Answer:

  • Primary Techniques:
    • 1H/13C NMR: Assign peaks using 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping signals from the benzothiazole, oxazole, and dimethylamino groups .
    • IR Spectroscopy: Confirm amide C=O stretches (~1650–1700 cm⁻¹) and benzothiazole C-S bonds (~650 cm⁻¹) .
    • Mass Spectrometry (HRMS): Validate molecular ion peaks and isotopic patterns for Cl-containing fragments .
  • Ambiguity Resolution:
    • Compare experimental data with computational predictions (DFT-based NMR simulations).
    • Use deuterium exchange experiments to identify labile protons (e.g., NH in amide groups) .

Advanced Research Questions

Q. Q3. How can researchers design experiments to investigate the compound’s structure-activity relationships (SAR) for biological targets?

Methodological Answer:

  • SAR Strategy:
    • Synthesize analogs with variations in:
  • Benzothiazole substituents (e.g., replacing Cl with F or NO₂).
  • Oxazole ring modifications (e.g., methyl or phenyl substitutions).
  • Alkyl chain length in the dimethylamino group .
    2. Biological Assays:
  • Screen analogs against target enzymes/receptors (e.g., kinase inhibition assays).
  • Use molecular docking to correlate substituent effects with binding affinity .
    3. Data Analysis:
  • Apply multivariate statistical models (e.g., PCA) to identify critical structural features influencing activity .

Q. Q4. What strategies mitigate contradictions in solubility data across different experimental conditions?

Methodological Answer:

  • Contradiction Sources:
    • pH-dependent solubility (hydrochloride salt vs. free base).
    • Solvent polarity effects (e.g., DMSO vs. aqueous buffers).
  • Resolution Methods:
    • Standardized Protocols:
  • Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy .
    2. Thermodynamic Analysis:
  • Perform van’t Hoff studies to quantify enthalpy/entropy contributions.
    3. Co-solvency Approach:
  • Use PEG-400 or cyclodextrins to enhance aqueous solubility while maintaining bioactivity .

Q. Q5. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • Stability Assessment Workflow:
    • Forced Degradation Studies:
  • Expose the compound to heat (40–60°C), UV light, and oxidative conditions (H₂O₂) to identify degradation products via LC-MS .
    2. Plasma Stability:
  • Incubate with mouse/human plasma at 37°C; quantify parent compound depletion using LC-MS/MS .
    3. pH Stability:
  • Test in buffers ranging from pH 1.0 (stomach) to pH 7.4 (blood), monitoring hydrolysis via 1H NMR .

Q. Q6. What advanced chromatographic methods resolve co-eluting impurities during purity analysis?

Methodological Answer:

  • Method Development:
    • HPLC Optimization:
  • Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Adjust gradient slope to separate polar impurities (e.g., unreacted amines) .
    2. Chiral Separation:
  • If stereoisomers are present, employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
    3. LC-MS Coupling:
  • Combine retention time data with MS fragmentation patterns to confirm impurity structures .

Q. Q7. How are computational methods integrated to predict the compound’s metabolic pathways?

Methodological Answer:

  • In Silico Workflow:
    • Metabolite Prediction:
  • Use software (e.g., MetaSite, GLORYx) to identify likely sites of Phase I/II metabolism (e.g., oxidation of dimethylamino groups) .
    2. Docking with CYP450 Isozymes:
  • Model interactions with CYP3A4 or CYP2D6 to prioritize experimental testing .
    3. Validation:
  • Compare predictions with in vitro microsomal incubation data (rat/human liver microsomes + NADPH) .

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